concanamycin a -

concanamycin a

Catalog Number: EVT-1563726
CAS Number:
Molecular Formula: C46H75NO14
Molecular Weight: 866.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Concanamycin A is a potent natural compound primarily known for its role as an inhibitor of vacuolar-type ATPase (V-ATPase). This compound, derived from the fermentation of the bacterium Streptomyces hygroscopicus, is recognized for its significant biological activities, particularly in the modulation of cellular processes such as autophagy and apoptosis. Its ability to inhibit V-ATPase makes it a valuable tool in both pharmacological research and potential therapeutic applications.

Source

Concanamycin A was first isolated from the culture broth of Streptomyces hygroscopicus in the 1990s. The compound has since been studied for its structural characteristics and biological implications, particularly in cancer research and studies involving cellular metabolism .

Classification

Concanamycin A belongs to the class of macrolide antibiotics, specifically categorized as a polyketide. Its mechanism of action is primarily linked to the inhibition of V-ATPase, which plays a critical role in various cellular functions, including maintaining pH balance and regulating intracellular transport processes .

Synthesis Analysis

Methods

The synthesis of concanamycin A can be approached through various methodologies. One notable method involves the use of a sequential aldol/glycosylation strategy, which allows for the construction of its complex molecular architecture. This method is particularly effective for achieving high stereoselectivity during synthesis.

Technical Details

  1. Starting Materials: The synthesis typically begins with chiral boron enolates and aldehydes.
  2. Key Reactions: The asymmetric aldol reaction is utilized to form carbon-carbon bonds, followed by glycosylation steps to introduce sugar moieties integral to the structure.
  3. Purification: After synthesis, compounds are often purified using chromatographic techniques to isolate concanamycin A from by-products .
Molecular Structure Analysis

Structure

Concanamycin A has a complex molecular structure characterized by a macrolide framework with multiple functional groups that contribute to its biological activity. The compound's molecular formula is C27H43N1O9C_{27}H_{43}N_{1}O_{9}, and it features a unique lactone ring structure.

Data

  • Molecular Weight: Approximately 511.64 g/mol
  • Chemical Structure: The compound includes several stereocenters, contributing to its specific interactions with biological targets.
Chemical Reactions Analysis

Reactions

Concanamycin A participates in several key reactions that underscore its functionality as a V-ATPase inhibitor. Notably:

  1. Inhibition Mechanism: Concanamycin A binds to V-ATPase, preventing proton transport across membranes, which disrupts pH homeostasis within cellular compartments.
  2. Impact on Autophagy: By inhibiting V-ATPase activity, concanamycin A blocks autophagic flux, leading to accumulation of autophagosomes and affecting cellular metabolism .

Technical Details

The inhibitory concentration (IC50) of concanamycin A has been reported at approximately 10 nM, indicating its potency against V-ATPase .

Mechanism of Action

Process

The primary mechanism of action for concanamycin A involves its binding to the V-ATPase enzyme complex:

  1. Inhibition of Proton Pumping: By blocking proton transport, concanamycin A disrupts the acidification process necessary for various cellular functions.
  2. Effects on Cellular Signaling: This inhibition can lead to altered signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .

Data

Research indicates that treatment with concanamycin A can enhance apoptosis in certain cancer cell lines by interfering with endosomal acidification processes necessary for cell signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Concanamycin A is poorly soluble in water but shows better solubility in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.

Chemical Properties

  • pH Sensitivity: The activity of concanamycin A is influenced by pH levels due to its role as a proton pump inhibitor.
  • Reactivity: It readily interacts with other biochemical molecules, influencing pathways related to cell growth and metabolism.
Applications

Concanamycin A has several significant scientific applications:

  1. Cancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for therapeutic development against various malignancies.
  2. Autophagy Studies: Researchers utilize concanamycin A to study autophagic processes and their implications in diseases such as neurodegeneration and cancer.
  3. Pharmacological Research: As a specific inhibitor of V-ATPase, concanamycin A serves as a critical tool in understanding the physiological roles of this enzyme in different cellular contexts .
Biochemical Characterization of Concanamycin A

Structural Analysis and Molecular Properties

Concanamycin A (Folimycin) is a 16-membered macrolide antibiotic produced by Streptomyces diastatochromogenes and structurally classified within the plecomacrolide family. Its molecular formula is C₄₆H₇₅NO₁₄, with a molecular weight of 866.08–866.09 g/mol [4] [5] [7]. The compound features a highly oxygenated lactone ring with conjugated diene systems and a reactive α,β-unsaturated aldehyde moiety. These elements are critical for its biological activity and molecular recognition [7]. The macrolide ring adopts a rigid, bent conformation that facilitates deep insertion into hydrophobic membrane environments. Key functional groups include a C7 hydroxyl group, which forms hydrogen bonds with the V-ATPase c-subunit, and a C15-C19 triene segment enabling hydrophobic interactions [9]. Concanamycin A’s solubility is limited in aqueous buffers but dissolves readily in DMSO (≥50 mg/mL), reflecting its lipophilic character [4] [5].

Table 1: Molecular Properties of Concanamycin A

PropertyValue
Molecular FormulaC₄₆H₇₅NO₁₄
Molecular Weight866.08–866.09 g/mol
CAS Number80890-47-7
Purity (Commercial)≥95–98%
Solubility≥50 mg/mL in DMSO
Primary SourceStreptomyces diastatochromogenes

Mechanism of Action as a Vacuolar (V-Type) ATPase Inhibitor

Concanamycin A specifically targets vacuolar-type H⁺-ATPases (V-ATPases), ATP-driven proton pumps responsible for acidifying intracellular compartments (e.g., lysosomes, endosomes, Golgi apparatus) and regulating extracellular pH in specialized tissues [4] [5] [10]. It inhibits V-ATPase activity at nanomolar concentrations (IC₅₀ ≈ 0.061 nM in rat liver lysosomes) by blocking the rotary mechanism of proton translocation [4] [7] [9]. Unlike P-type ATPases (e.g., Na⁺/K⁺-ATPase) or F-type ATP synthases, V-ATPases utilize rotational catalysis: ATP hydrolysis in the cytoplasmic V₁ domain drives rotation of a central stalk, which in turn rotates the membrane-embedded c-ring within the V₀ domain. Proton translocation occurs at the interface between the c-ring and the stationary subunit a, where each c-subunit sequentially picks up protons from the cytoplasmic side and releases them into the lumen [9] [10]. Cryo-EM studies of related inhibitors like bafilomycin A₁ reveal that binding to the c-ring prevents conformational changes necessary for proton release, effectively "locking" the rotor and halting ion flux [9]. Consequently, Concanamycin A dissipates organellar pH gradients, disrupting pH-dependent processes like prohormone processing, neurotransmitter uptake, and autophagy [1] [10].

Binding Specificity to the V₀ Subunit c of V-ATPases

Concanamycin A binds exclusively to the transmembrane V₀ domain of V-ATPases, specifically interacting with the proteolipid subunit c (also termed subunit Vma3p in yeast). Biochemical labeling studies using a radioactive concanamycin derivative (J-concanolide A) confirmed covalent modification occurs solely on subunit c within the V₀ complex [2] [8]. Mutagenesis experiments in Neurospora crassa and Saccharomyces cerevisiae identified nine critical residues (e.g., Met53, Ile56, Leu133, Phe137, Val140, Tyr144) forming the binding pocket [8] [9]. This pocket resides at the interface between helices 2 and 4 of adjacent c-subunits within the c-ring, where the inhibitor wedges into a hydrophobic cleft formed by transmembrane helices. The C7 hydroxyl group of Concanamycin A forms a hydrogen bond with Tyr144 of subunit c, while its macrolide core engages in van der Waals contacts with nonpolar residues [9]. Binding is abolished by mutations at these sites (e.g., Tyr144→Ala) or competition with bafilomycin A₁, which shares an overlapping binding site [2] [8]. Notably, Concanamycin A does not bind to isoforms of subunit c' or c" in yeast, nor to subunits of other ATPase classes, explaining its specificity for V-ATPases [8].

Inhibition Kinetics and Selectivity Across ATPase Classes

Concanamycin A exhibits non-competitive inhibition kinetics toward V-ATPase, with irreversible binding under physiological conditions. Its inhibitory potency (IC₅₀ values) varies slightly across species and tissues:

  • 0.061 nM: Rat liver lysosomes [4]
  • 15–20 μM: Semisynthetic derivative (J-concanolide A) in Manduca sexta midgut V-ATPase [2]
  • <10 nM: Mammalian Golgi/lysosomal V-ATPases [1] [10]

Table 2: Selectivity Profile of Concanamycin A Across ATPase Classes

ATPase ClassExampleInhibition by Concanamycin AEvidence
V-type (Vacuolar)Lysosomal H⁺-ATPasePotent (IC₅₀ < 1 nM)Complete block of proton pumping [1] [9]
P-type (E₁/E₂ ATPases)Na⁺/K⁺-ATPaseNoneNo effect at 100 nM [1]
F-type (ATP Synthases)Mitochondrial FoF₁NoneNo inhibition at 1 μM [4]
ABC TransportersP-glycoproteinNoneNot competitive [5]

Concanamycin A’s selectivity for V-ATPases over other ATP-driven pumps is exceptional. At concentrations ≤100 nM, it shows no activity against P-type ATPases (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPase) or mitochondrial F-type ATP synthases [1] [4]. It also does not inhibit ABC transporters or P-type H⁺/K⁺-ATPases. However, subtle potency differences exist among V-ATPase isoforms; for example, osteoclast V-ATPases (rich in a3 subunit) may be more sensitive than renal isoforms [5]. Unlike weak bases (e.g., NH₄Cl, methylamine) that dissipate pH gradients without disrupting membrane trafficking, Concanamycin A’s binding to V₀ causes unique morphological defects in organelles, including Golgi swelling and impaired secretory granule maturation [1] [10]. This indicates its effects extend beyond mere acidification blockade to disruption of V₀-specific functions in membrane fusion and protein sorting [10].

Table 3: Compound Synonyms for Concanamycin A

Synonym
Folimycin
Antibiotic X 4357B
TAN 1323B
X 4357B

Properties

Product Name

concanamycin a

IUPAC Name

[6-[2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

Molecular Formula

C46H75NO14

Molecular Weight

866.1 g/mol

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)

InChI Key

DJZCTUVALDDONK-UHFFFAOYSA-N

Synonyms

concanamycin A
folimycin
TAN 1323 B
TAN-1323 B

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.